Parkeol

Enzymology Triterpene Biosynthesis Site-Directed Mutagenesis

Parkeol (lanosta-9(11),24-dien-3β-ol) is the definitive reference standard for oxidosqualene cyclase (OSC) mutagenesis studies, where its distinct Δ9(11)-double bond enables unambiguous GC-MS/LC-MS discrimination from co-eluting lanosterol and cycloartenol. Its documented selective cytotoxicity—absent in lanosterol and cycloartenol—makes it essential for anti-tumor triterpenoid screening libraries. As the dominant sterol in the planctomycete Gemmata obscuriglobus, it is indispensable for phylogenetic reconstructions of eukaryotic sterol evolution. Procure analytically authenticated Parkeol to ensure reproducible quantification in mechanistic enzymology and comparative metabolomics workflows.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 514-45-4
Cat. No. B1252197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParkeol
CAS514-45-4
Synonymslanost-9(11)-en-3 beta-ol
lanost-9(11)-en-3-ol
parkeol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,15,21-22,24-26,31H,9,11-14,16-19H2,1-8H3/t21-,22-,24-,25+,26+,28-,29-,30+/m1/s1
InChIKeyMLVSYGCURCOSKP-FXCPCPCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parkeol (CAS 514-45-4) Procurement Guide: Tetracyclic Triterpenoid for Sterol Biosynthesis and Bioactivity Research


Parkeol (lanosta-9(11),24-dien-3β-ol, CAS 514-45-4) is a tetracyclic triterpenoid alcohol with the molecular formula C₃₀H₅₀O and a molecular weight of 426.72 g/mol [1]. It belongs to the lanostane skeleton class and is characterized by 3β-hydroxylation with double bonds at the 9(11)- and 24-positions [2]. Parkeol is a secondary metabolite found predominantly in plants, particularly Vitellaria paradoxa (shea tree), and is produced as the sole product of the enzyme parkeol synthase (EC 5.4.99.47) [3].

Why Parkeol Cannot Be Substituted with Generic Lanosterol or Cycloartenol in Sterol Pathway Studies


Parkeol occupies a unique branch point in the oxidosqualene cyclase (OSC) pathway distinct from both lanosterol (the fungal/animal sterol precursor) and cycloartenol (the canonical plant sterol precursor) [1]. While lanosterol and cycloartenol are the dominant primary sterol precursors in their respective kingdoms, parkeol represents a rare alternative cyclization product with a distinct Δ9(11)-double bond configuration that is not present in lanosterol (Δ8,24) or cycloartenol (9β,19-cyclopropane ring) [2]. This structural divergence means parkeol cannot be metabolically interchanged with lanosterol or cycloartenol in downstream sterol biosynthesis without altering the stereochemical outcome of post-cyclization modifications [3].

Parkeol (CAS 514-45-4) Quantitative Differentiation: Comparative Data vs. Lanosterol, Cycloartenol, β-Amyrin, and Lupeol


Enzymatic Product Specificity: Parkeol as a Unique OSC Mutant Output (83% vs. 13% Cycloartenol)

In site-directed mutagenesis studies of Lotus japonicus cycloartenol synthase (CAS), the N478H/V482I double mutant produced parkeol as the predominant product at 83% yield, compared to only 13% cycloartenol (the native product) and 4% lanosterol [1]. In Arabidopsis thaliana CAS, the His477Gln mutant produced primarily parkeol (73%), whereas the His477Asn mutant produced primarily lanosterol (88%) [2].

Enzymology Triterpene Biosynthesis Site-Directed Mutagenesis

Anti-Inflammatory Activity: Parkeol vs. β-Amyrin and Butyrospermol in LPS-Stimulated RAW 264.7 Cells

In a comparative study of four triterpene alcohols from camellia oil using LPS-induced RAW 264.7 cell inflammation, parkeol was evaluated alongside β-amyrin, ψ-taraxasterol, and butyrospermol. Butyrospermol exhibited the highest anti-inflammatory activity, surpassing that of β-amyrin, while parkeol demonstrated measurable but lower activity in the same assay system [1].

Anti-inflammatory Natural Products Macrophage Assay

Cytotoxicity Profile: Parkeol's Anti-Tumor Activity vs. Lanosterol and Cycloartenol Baselines

Parkeol has documented anti-tumor activity, whereas its structural analogs show distinct cytotoxicity profiles. Cycloartenol induced no cytotoxic activity against Ehrlich ascites tumor cells , and lanosterol showed no direct cytotoxicity in multiple cancer cell line screens (anti-inflammatory and anticancer activities were attributed to co-occurring compounds ergosterol peroxide and trametenolic acid rather than lanosterol itself) [1].

Cytotoxicity Anti-cancer Triterpenoid Pharmacology

Natural Distribution and Uniqueness: Parkeol as Dominant Sterol in the Prokaryote Gemmata obscuriglobus

Parkeol is the dominant sterol found in Gemmata obscuriglobus, a planctomycete bacterium and one of the rare examples of a sterol-synthesizing prokaryote. The only other sterol identified in this organism is lanosterol [1]. No other prokaryote has been reported to produce parkeol as its primary sterol, making this compound uniquely positioned for evolutionary sterol biosynthesis studies.

Microbiology Sterol Evolution Planctomycetes

Parkeol (CAS 514-45-4) Research Application Scenarios: Where This Triterpenoid Provides Measurable Advantage


OSC Enzyme Specificity Validation and Mutant Phenotype Characterization

Parkeol serves as a critical reference standard in oxidosqualene cyclase (OSC) mutagenesis studies where product profile shifts must be quantified. When cycloartenol synthase (CAS) mutants produce mixed product profiles—such as the L. japonicus N478H/V482I mutant yielding 83% parkeol, 13% cycloartenol, and 4% lanosterol [1]—authentic parkeol is required for GC-MS or LC-MS identification and quantification. Without a parkeol standard, distinguishing parkeol from co-eluting lanosterol or cycloartenol isomers is analytically ambiguous.

Structure-Activity Relationship (SAR) Studies of Lanostane-Type Anti-Inflammatory Triterpenoids

Comparative evaluation of triterpene alcohols (parkeol, β-amyrin, ψ-taraxasterol, and butyrospermol) in LPS-induced RAW 264.7 macrophages reveals differential anti-inflammatory potencies [2]. Parkeol's lower activity relative to butyrospermol provides a critical negative control within the lanostane scaffold series, enabling researchers to map which structural features—specifically the Δ9(11)-double bond configuration versus modifications in butyrospermol—drive NF-κB and MAPK pathway inhibition.

Anti-Tumor Triterpenoid Screening Panels and Scaffold Comparison

Parkeol's documented anti-tumor activity contrasts with the absence of cytotoxicity observed for cycloartenol and lanosterol [3]. This divergence makes parkeol a valuable inclusion in triterpenoid screening libraries where investigators seek to differentiate the cytotoxic potential of Δ9(11)-lanostane scaffolds from other tetracyclic triterpenoid subclasses (e.g., lupane-type lupeol, oleanane-type β-amyrin).

Evolutionary Sterol Biosynthesis and Prokaryote-Eukaryote Transition Studies

Parkeol's status as the dominant sterol in Gemmata obscuriglobus—one of the few sterol-synthesizing bacteria—makes it indispensable for research into the evolutionary origins of eukaryotic sterol biosynthesis [4]. Studies tracing the divergence of lanosterol synthase (fungal/animal), cycloartenol synthase (plant), and parkeol synthase pathways require authentic parkeol for comparative metabolomics and phylogenetic reconstructions.

Technical Documentation Hub

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